![molecular formula C7H8BrNO B1375924 5-Bromo-4-ethylpyridin-2-ol CAS No. 1369325-65-4](/img/structure/B1375924.png)
5-Bromo-4-ethylpyridin-2-ol
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-Bromo-4-ethylpyridin-2-ol, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications
Catalysis in Amination Reactions
5-Bromo-4-ethylpyridin-2-ol is utilized in catalytic processes, particularly in amination reactions. A study demonstrated the conversion of bromopyridine into aminopyridine using Cu2O catalysis, highlighting the efficacy of such processes in producing desired compounds (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Ligands
This compound plays a role in the synthesis of polydendate ligands. Research explored the use of asymmetric 5',6-disubstituted-2,2'-bipyridines, where the synthesis of the pivotal bromo-bipyridine building block was a key step, showcasing its importance in creating complex molecular structures (Charbonnière, Weibel, & Ziessel, 2002).
Radiosensitizing Agents in Cancer Therapy
5-Bromo-4-ethylpyridin-2-ol derivatives have been investigated as radiosensitizing agents for cancer therapy. A study on bromopyridone nucleotide analogues indicated their potential in sensitizing hypoxic tumor cells to ionizing radiation, an important aspect in the field of oncology (Rudra et al., 2015).
Suzuki Cross-Coupling Reaction
The compound is involved in Suzuki cross-coupling reactions to create novel pyridine derivatives. These derivatives, through Density Functional Theory (DFT) studies, have shown potential as chiral dopants for liquid crystals, as well as exhibiting biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Antiviral Activity
Derivatives of 5-Bromo-4-ethylpyridin-2-ol have shown promise in antiviral applications. A study involving 2,4-diamino-6-hydroxypyrimidines substituted in position 5 demonstrated inhibitory activity against retrovirus replication in cell culture, indicating potential use in antiviral drug development (Hocková et al., 2003).
Antimicrobial Applications
Novel oxadiazoles synthesized from 5-Bromo-4-ethylpyridin-2-ol derivatives exhibited significant antimicrobial activity. This research suggests the compound's utility in developing new antimicrobial agents, particularly against bacterial and fungal infections (Gaonkar, Rai, & Prabhuswamy, 2006).
properties
IUPAC Name |
5-bromo-4-ethyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-5-3-7(10)9-4-6(5)8/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZALFHLBGAUFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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